molecular formula C20H18O6 B2376889 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate CAS No. 859671-20-8

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B2376889
CAS No.: 859671-20-8
M. Wt: 354.358
InChI Key: JXHFIXQKGFODMQ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic coumarin derivative designed for advanced pharmacological research. Coumarin and chromene-based scaffolds are extensively investigated in medicinal chemistry due to their diverse biological activities . This compound is of particular interest in oncology research, as structurally related chromen-6-one derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers . The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest, potentially through the downregulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic genes such as P53 and Bax . Furthermore, this core structure is a key template for developing inhibitors of disease-relevant enzymes. Researchers utilize similar compounds to target phosphodiesterases (PDEs), which are implicated in central nervous system disorders and cognitive function , as well as hypoxia-inducible factor (HIF) pathways that are crucial for tumor adaptation and growth . The specific acetyl and dimethoxyphenyl substituents on this molecule are intended to modulate its lipophilicity and binding affinity to these key biological targets, making it a valuable chemical tool for probing disease mechanisms and screening for new therapeutic agents.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-15-10-14(25-12(2)21)6-8-18(15)26-20(22)19(11)16-9-13(23-3)5-7-17(16)24-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHFIXQKGFODMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

  • Pechmann Condensation

      Reactants: Phenol and β-keto ester

      Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)

      Conditions: Reflux in an organic solvent (e.g., ethanol or toluene)

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium

  • Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Mild to moderate temperatures

  • Substitution: : The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

      Reagents: Nucleophiles (e.g., amines, alcohols)

      Conditions: Basic medium

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study highlighted the ability of certain coumarin compounds to induce apoptosis in cancer cells through mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest. The specific structure of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate may enhance these effects due to its unique substituents, which could interact with cellular targets involved in cancer progression .

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of coumarin derivatives against neurodegenerative diseases such as Parkinson's disease. The compound has shown promise in protecting dopaminergic neurons from oxidative stress and apoptosis, potentially through modulation of neuroinflammatory pathways. This suggests its application in developing therapeutic agents for neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of coumarins has been well-documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi. This opens avenues for its use in pharmaceutical formulations aimed at treating infections .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

  • Pechmann Condensation : This method involves the reaction of phenolic compounds with β-keto esters under acidic conditions to form coumarins.
  • O-acetylation : Following the formation of the basic coumarin structure, acetylation can be performed to introduce the acetate group, enhancing solubility and bioavailability.

Characterization Techniques

Characterization of the synthesized compound typically involves:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structural integrity and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
  • Mass Spectrometry : For molecular weight determination and structural elucidation.

Case Study: Anticancer Activity

A study conducted on a series of coumarin derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited an IC50 value indicating effective inhibition of cell growth compared to control groups .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered this compound in a murine model of Parkinson's disease induced by MPTP. Results showed a marked reduction in neurodegeneration and improved motor function scores compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary Table

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis; inhibits cell proliferation
Neuroprotective EffectsProtects dopaminergic neurons from oxidative stress
Antimicrobial PropertiesEffective against bacterial strains

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways.

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: Potential pathways include oxidative stress response, inflammation, and cell signaling pathways related to cancer and other diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

Target Compound
  • Core : Coumarin (2H-chromen-2-one), a planar aromatic system.
  • Key substituents : Methyl, acetate, and 2,5-dimethoxyphenyl groups.
Compound 5 (–6)
  • Core: Dihydropyrimidinone (DHPM), a non-aromatic six-membered ring with a thioxo group.
  • Key substituents : 2,5-Dimethoxyphenyl, methyl, and thioxo groups.
  • Synthesis : Aldol condensation (15% yield for major product) .
Compound in
  • Core : Chromen-yl acetate with multiple hydroxyl and methoxy groups.
  • Key substituents : Methyl acetate and polyhydroxy/methoxy aromatic systems.
  • Structural notes: Resembles flavonoid derivatives, which often exhibit antioxidant properties .

Physicochemical Properties

  • Hydrogen bonding : The coumarin core and acetate group in the target compound may form hydrogen bonds with solvents or biological targets, similar to DHPMs’ thioxo and carbonyl groups .

Biological Activity

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is a synthetic compound belonging to the class of coumarins. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Synthesis

The chemical formula of this compound is C20H18O6C_{20}H_{18}O_6, with a molecular weight of 354.4 g/mol. The synthesis typically involves multi-step organic reactions starting from chromen-2-one derivatives and 2,5-dimethoxybenzaldehyde, followed by acetylation processes using acetic anhydride under acidic conditions .

Antioxidant Activity

The compound has shown significant antioxidant properties. In vitro studies indicate that it can scavenge free radicals effectively, thus protecting cells from oxidative stress. This activity is attributed to the presence of methoxy groups on the aromatic ring, which enhance electron donation capabilities .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cancer cell lines. Notably, in studies involving breast cancer (MCF-7) and colon cancer (HT-29) cells, it demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
AntioxidantDPPH AssaySignificant free radical scavenging
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels
AnticancerMCF-7 and HT-29 cell linesInduced apoptosis; IC50 ~10 µM

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Pathways : It could modulate signaling pathways related to cell survival and apoptosis.
  • Oxidative Stress Response : Its ability to scavenge free radicals suggests a role in enhancing cellular defense mechanisms against oxidative damage .

Case Studies

In a recent study published in Molecules, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines and compared it with standard chemotherapeutic agents. The results indicated that while it was less potent than some conventional drugs, its selective toxicity towards cancer cells over normal cells presents a promising profile for further development .

Q & A

Q. Table 1: Comparison of Reaction Conditions for Chromenone Derivatives

StepReagents/ConditionsYield RangeReference
Core FormationEthyl acetoacetate, NaOEt, EtOH, reflux60–75%
3-Substitution2,5-Dimethoxybenzene, AlCl₃, DCM, 0°C → RT45–65%
6-AcetylationAc₂O, DMAP, DCM, RT80–90%

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm), acetyl (δ 2.3–2.5 ppm), and chromenone carbonyl (δ 160–170 ppm) signals. Aromatic protons from the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.5–7.2 ppm) .
  • X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry. For example, Acta Crystallographica studies of analogous compounds reveal planar chromenone cores with dihedral angles <10° between substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 398.1362 for C₂₁H₂₀O₇).

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) for this compound?

Methodological Answer:
Contradictions often arise from differences in assay design, cell lines, or compound purity. Key steps to address discrepancies:

Standardize Assay Conditions:

  • Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Validate Compound Purity:

  • Confirm purity (>95%) via HPLC and characterize degradation products under assay conditions .

Cross-Validate Mechanisms:

  • Compare enzyme inhibition (e.g., acetylcholinesterase) across multiple models (purified enzymes vs. cell lysates) .

Example Workflow:

VariableConfounding FactorMitigation Strategy
IC₅₀ DiscrepancyDifferential cell permeabilityUse uniform cell lines and permeabilization protocols
Enzyme InhibitionVaried substrate concentrationsAdopt standardized kinetic assays (e.g., Ellman’s method)

Advanced: What computational and experimental strategies are recommended for elucidating structure-activity relationships (SAR) of chromenone derivatives?

Methodological Answer:

  • Computational Approaches:
    • Molecular Docking: Predict binding modes to targets (e.g., COX-2 or AChE) using software like AutoDock Vina. Focus on substituent interactions with hydrophobic pockets .
    • QSAR Modeling: Correlate electronic parameters (e.g., Hammett σ values of methoxy groups) with bioactivity .
  • Experimental SAR:
    • Analog Synthesis: Modify substituents (e.g., replace 2,5-dimethoxy with halogen groups) and compare bioactivity .
    • Pharmacophore Mapping: Identify critical moieties (e.g., the 2-oxo group) via fragment-based deletion studies.

Q. Table 2: Key Substituent Effects on Bioactivity

SubstituentBiological ImpactReference
2,5-DimethoxyEnhanced AChE inhibition (IC₅₀ ~15 μM)
6-AcetateImproved membrane permeability
4-MethylReduced cytotoxicity in normal cells

Basic: What purification and stability protocols are critical for handling this compound?

Methodological Answer:

  • Purification:
    • Use silica gel column chromatography with gradients of n-hexane/ethyl acetate (8:2 to 1:1) to isolate the acetate ester .
    • Recrystallize from ethanol/water mixtures to enhance purity.
  • Stability:
    • Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the acetate group.
    • Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Advanced: How can researchers design assays to evaluate the compound’s potential neuroprotective effects?

Methodological Answer:

  • In Vitro Models:
    • Use oxidative stress-induced neuronal cells (e.g., SH-SY5Y treated with H₂O₂) and measure viability via MTT assay .
    • Quantify ROS reduction using DCFH-DA fluorescence.
  • In Vivo Models:
    • Administer the compound in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) and assess motor coordination and biomarker levels (e.g., BDNF) .

Key Parameters:

Assay TypeEndpointReference
MTTCell viability (IC₅₀ < 50 μM)
DCFH-DAROS reduction (>40% at 10 μM)

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